5-Isopropoxyquinolin-8-amine
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Overview
Description
5-Isopropoxyquinolin-8-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has shown potential in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxyquinolin-8-amine typically involves the reaction of quinoline derivatives with isopropyl alcohol under specific conditions. One common method includes the use of tin and indium chlorides as catalysts. The reaction is carried out under aerobic conditions, and the annulation process can be conducted using stannic chloride or indium (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of stannic chloride or indium (III) chloride in a controlled environment ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxyquinolin-8-amine undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens or alkyl groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of dyes, fluorescent materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropoxyquinolin-8-amine involves its interaction with specific molecular targets. It acts as a bidentate directing group, facilitating the activation and functionalization of C-H bonds. This interaction is often mediated by transition metal catalysts, leading to the formation of various functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-amine: A closely related compound with similar structural properties.
Quinoxaline: Another quinoline derivative with diverse biological activities.
8-Quinolinamine: Known for its broad-spectrum antimicrobial properties
Uniqueness
5-Isopropoxyquinolin-8-amine stands out due to its unique isopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents .
Properties
IUPAC Name |
5-propan-2-yloxyquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(2)15-11-6-5-10(13)12-9(11)4-3-7-14-12/h3-8H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJTKCHHHFTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C=CC=NC2=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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